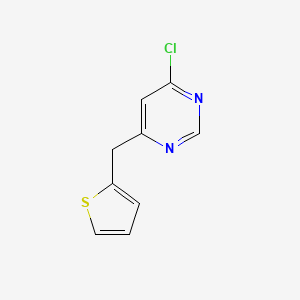
4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine” were not found, pyrimidines can generally be synthesized using organolithium reagents . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a thiophene ring via a methylene bridge. The thiophene ring is a five-membered ring with one sulfur atom.
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 210.68 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Optimization
4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine derivatives have been studied extensively in the context of synthesis and optimization. These compounds are significant intermediates in the creation of small molecule anticancer drugs. For instance, Kou and Yang (2022) developed a rapid synthesis method for a closely related compound, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, with a total yield of up to 44.6%. Similarly, Zhang et al. (2019) established a high-yield synthetic method for this compound, achieving yields up to 85%.
Antifungal Applications
Research has also explored the antifungal properties of pyrimidine derivatives. For example, Wang et al. (2018) synthesized novel pyrimidine derivatives with thiophene moieties that showed high inhibition activity against Botrytis cinerea and Sclerotinia sclerotiorum.
Charge Transfer Materials
This compound derivatives have been investigated for their potential in charge transfer materials. Irfan (2014) conducted a study on 4,6-di(thiophen-2-yl)pyrimidine derivatives for their electron transfer properties, suggesting potential applications in semiconductor devices.
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of thiopyrimidine derivatives have been a subject of interest as well. Hussain et al. (2020) investigated the NLO properties of several thiopyrimidine derivatives, indicating their potential use in optoelectronic applications.
Crystal Structure Analysis
The crystal structures of various thiophene-pyrimidine derivatives have been elucidated to understand their molecular interactions and properties. Elgemeie et al. (2015) analyzed the crystal structure of a thiophene-pyrimidine derivative, contributing to the understanding of its molecular geometry and potential applications.
Propiedades
IUPAC Name |
4-chloro-6-(thiophen-2-ylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-9-5-7(11-6-12-9)4-8-2-1-3-13-8/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHMLCFHJWICMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1479157.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1479158.png)
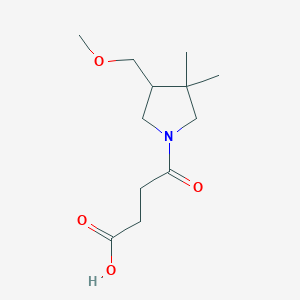
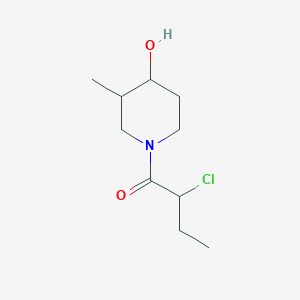



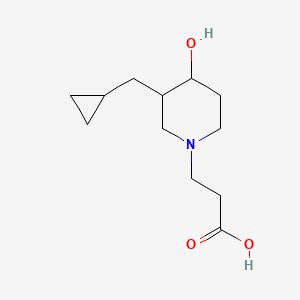
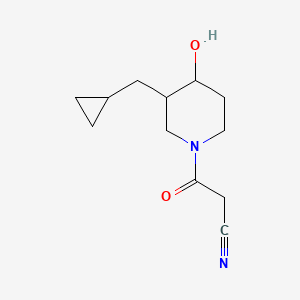
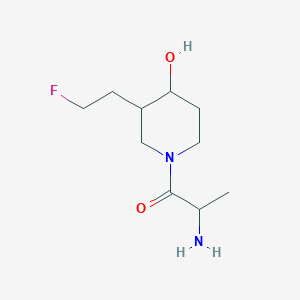
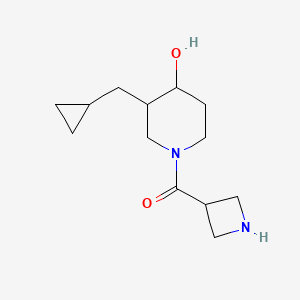
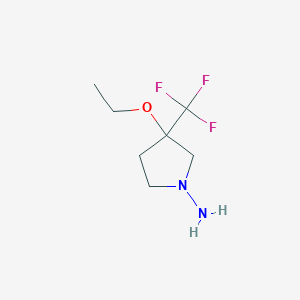
![4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1479176.png)
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1479177.png)
